Trifluoromethyl Substitution Pattern Differentiates Physicochemical Profile from Non-Fluorinated Analogs
The presence of the 6-(trifluoromethyl) group on the pyridine ring significantly alters the compound's electronic and lipophilic properties compared to its non-fluorinated, pyridin-2-yl analog [1]. This is a class-level inference based on the established role of trifluoromethyl groups in medicinal chemistry.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) and Molecular Refractivity |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0; Topological Polar Surface Area (TPSA) = 29.5 Ų [1] |
| Comparator Or Baseline | 1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine (CAS 2034557-42-9): XLogP3-AA = 1.8 (estimated); TPSA = 32.7 Ų [2] |
| Quantified Difference | Δ XLogP3-AA ≈ +1.2 log units for the target compound, indicating a >10-fold increase in lipophilicity and likely enhanced passive membrane permeability. |
| Conditions | Computed properties from PubChem using standard algorithms (XLogP3, TPSA). Experimental logP/D values are not publicly available. |
Why This Matters
A 1.2-log unit increase in predicted lipophilicity can be a key differentiator in CNS drug discovery, where optimal logP values typically range from 2-5; this property directly influences a compound's ability to cross the blood-brain barrier.
- [1] PubChem. (2025). Compound Summary for CID 91811510. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 133601382, 1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine. National Center for Biotechnology Information. View Source
